molecular formula C9H16O2 B124980 (5R,6S)-5-Methyl-6-propan-2-yloxan-2-one CAS No. 157968-87-1

(5R,6S)-5-Methyl-6-propan-2-yloxan-2-one

Cat. No. B124980
M. Wt: 156.22 g/mol
InChI Key: RORYOGLYWSZODQ-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6S)-5-Methyl-6-propan-2-yloxan-2-one is a chemical compound that belongs to the class of oxanones. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one is not fully understood. However, it is believed to function as a chiral auxiliary in organic synthesis reactions, facilitating the formation of chiral products. It has also been shown to exhibit catalytic activity in various reactions, including aldol condensations and Michael additions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one. However, it has been shown to exhibit low toxicity in laboratory experiments, making it a promising candidate for further investigation in drug discovery and development.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one is its ease of synthesis and low cost, making it readily available for use in laboratory experiments. Additionally, it exhibits high enantioselectivity, making it a valuable chiral building block in the synthesis of biologically active compounds. However, its limited solubility in water can pose a challenge in certain experimental conditions.

Future Directions

There are several future directions for the investigation of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one. One area of interest is its potential application in the development of new drugs and pharmaceuticals. Additionally, further investigation into its catalytic activity and chiral properties could lead to the development of new synthetic methodologies. Furthermore, its potential use as a ligand in the synthesis of MOFs for gas storage and separation applications warrants further investigation. Overall, ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one has significant potential for future scientific research and applications.

Synthesis Methods

The synthesis of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one involves the condensation of methyl acetoacetate and isobutyraldehyde in the presence of a catalytic amount of sodium ethoxide. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions can be optimized to achieve a high yield of the product.

Scientific Research Applications

((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one has been used in various scientific research studies due to its unique chemical properties. It has been investigated as a potential chiral building block in the synthesis of biologically active compounds, including natural products and pharmaceuticals. Additionally, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.

properties

CAS RN

157968-87-1

Product Name

(5R,6S)-5-Methyl-6-propan-2-yloxan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(5R,6S)-5-methyl-6-propan-2-yloxan-2-one

InChI

InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3/t7-,9+/m1/s1

InChI Key

RORYOGLYWSZODQ-APPZFPTMSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)O[C@H]1C(C)C

SMILES

CC1CCC(=O)OC1C(C)C

Canonical SMILES

CC1CCC(=O)OC1C(C)C

synonyms

2H-Pyran-2-one,tetrahydro-5-methyl-6-(1-methylethyl)-,(5R-trans)-(9CI)

Origin of Product

United States

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